An In-depth Technical Guide to the Core Chemical Properties of 5-(Trifluoromethyl)cytidine
An In-depth Technical Guide to the Core Chemical Properties of 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 5-(Trifluoromethyl)cytidine, a modified nucleoside with significant potential in therapeutic applications. This document consolidates key data on its physicochemical characteristics, synthesis, and biological activity, offering detailed experimental protocols and visual representations of its mechanism of action.
Physicochemical Properties
5-(Trifluoromethyl)cytidine is a synthetic pyrimidine (B1678525) nucleoside analogue. The introduction of a trifluoromethyl group at the C5 position of the cytosine base significantly alters its electronic properties and metabolic stability, making it a subject of interest in medicinal chemistry. Its close analogue, 2'-Deoxy-5-(trifluoromethyl)cytidine, is also widely studied, particularly in the context of DNA-related processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for 5-(Trifluoromethyl)cytidine and its 2'-deoxy analogue.
| Property | 5-(Trifluoromethyl)cytidine | 2'-Deoxy-5-(trifluoromethyl)cytidine | Source |
| Molecular Formula | C₁₀H₁₂F₃N₃O₅ | C₁₀H₁₂F₃N₃O₄ | [1] |
| Molecular Weight | 311.21 g/mol | 295.22 g/mol | [2] |
| Exact Mass | 311.072905 g/mol | 295.07799 g/mol | [1][3] |
| Melting Point | Not available | 121 °C | [2] |
| Solvent | Solubility of Related Cytidine (B196190) Analogues | Source |
| Water (PBS, pH 7.2) | ~10 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |
| DMSO | ~10-20 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |
| Ethanol | Slightly soluble (for Cytidine) | [4] |
Spectral Data
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¹⁹F NMR (2'-Deoxy-5-(trifluoromethyl)cytidine): Spectra have been recorded in ACETONE-D6 and DMSO-D6.[3]
-
¹⁹F NMR (5-(Trifluoromethyl)cytidine): A spectrum has been recorded in DMSO-D6.[6]
Stability
While specific stability studies for 5-(Trifluoromethyl)cytidine are not detailed in the available literature, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) indicate that its degradation is first-order and acid-catalyzed.[7] This suggests that the stability of 5-(Trifluoromethyl)cytidine is likely pH-dependent. For rigorous experimental work, it is recommended to perform stability studies under the specific conditions of use.
Synthesis and Analysis
Synthesis Protocol Outline
A general method for the synthesis of 5-substituted pyrimidine nucleosides involves the trifluoromethylation of a pyrimidine nucleoside precursor. One reported method for the synthesis of 2'-Deoxy-5-(trifluoromethyl)cytidine involves the use of a trifluoromethyl-copper complex.[3] A plausible synthetic route for 5-(Trifluoromethyl)cytidine could be adapted from established protocols for similar modifications.
Conceptual Synthesis Workflow:
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of 5-(Trifluoromethyl)cytidine. The following is a general protocol adaptable for this compound, based on methods for similar nucleoside analogues.
Objective: To determine the purity and concentration of a 5-(Trifluoromethyl)cytidine sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
5-(Trifluoromethyl)cytidine standard
-
Sample of 5-(Trifluoromethyl)cytidine
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-(Trifluoromethyl)cytidine standard and sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for optimal absorbance, typically around 260-280 nm for cytidine analogues.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard to determine its retention time.
-
Inject the sample and identify the peak corresponding to 5-(Trifluoromethyl)cytidine.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
-
Quantify the sample by comparing its peak area to a standard curve generated from serial dilutions of the standard.
-
Biological Activity and Mechanism of Action
5-(Trifluoromethyl)cytidine exerts its biological effects primarily through the inhibition of cytidine deaminase, a key enzyme in the pyrimidine salvage pathway.[8] This pathway is crucial for the recycling of pyrimidine bases for the synthesis of nucleotides required for DNA and RNA.
Signaling Pathway: Pyrimidine Salvage Pathway Inhibition
The inhibition of cytidine deaminase by 5-(Trifluoromethyl)cytidine leads to a disruption of the normal pyrimidine nucleotide pool. This imbalance can have significant downstream effects on cellular processes, including DNA replication and repair, and can trigger cellular stress responses.
A deficiency in cytidine deaminase activity, mimicked by the action of 5-(Trifluoromethyl)cytidine, can lead to an excess of dCTP, which slows the replication fork and can compromise the completion of replication and chromosome segregation.[9] Furthermore, cellular pyrimidine imbalance has been shown to trigger mitochondrial DNA-dependent innate immunity.[10]
Experimental Protocol: Cytidine Deaminase Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of 5-(Trifluoromethyl)cytidine on cytidine deaminase activity.
Objective: To determine the IC₅₀ of 5-(Trifluoromethyl)cytidine for cytidine deaminase.
Principle: The assay measures the conversion of cytidine to uridine by cytidine deaminase. The decrease in cytidine or the increase in uridine over time is monitored, often by HPLC or spectrophotometry. The rate of the reaction in the presence of varying concentrations of the inhibitor is compared to the rate in its absence.
Materials:
-
Recombinant human cytidine deaminase
-
Cytidine (substrate)
-
5-(Trifluoromethyl)cytidine (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well plate
-
Plate reader or HPLC system
Procedure:
-
Prepare Reagents:
-
Dissolve cytidine in assay buffer to a stock concentration (e.g., 10 mM).
-
Prepare a serial dilution of 5-(Trifluoromethyl)cytidine in assay buffer.
-
Dilute cytidine deaminase in assay buffer to the desired working concentration.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the inhibitor dilutions to the wells. Include a control with no inhibitor.
-
Add a fixed volume of the substrate (cytidine) to all wells.
-
Initiate the reaction by adding a fixed volume of the enzyme solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37 °C.
-
At various time points, stop the reaction (e.g., by adding a quenching solution like perchloric acid).
-
Analyze the amount of remaining cytidine or formed uridine using a pre-validated HPLC method. Alternatively, a continuous spectrophotometric assay can be used by monitoring the change in absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram:
Conclusion
5-(Trifluoromethyl)cytidine is a valuable tool for studying the pyrimidine salvage pathway and holds promise as a therapeutic agent. Its ability to inhibit cytidine deaminase and disrupt nucleotide metabolism provides a clear mechanism of action with significant cellular consequences. This guide provides a foundational understanding of its chemical properties and biological activities, along with practical experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to gather more detailed physicochemical data.
References
- 1. Buy 5-Trifluoromethyl-2'-deoxycytidine | 66384-66-5 [smolecule.com]
- 2. 5-(TRIFLUOROMETHYL)-2'-DEOXYCYTIDINE | 66384-66-5 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5'-Deoxy-5-fluorocytidine | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Trifluoromethyl)uridine | 21618-67-7 | FT78496 [biosynth.com]
- 9. Pyrimidine Pool Disequilibrium Induced by a Cytidine Deaminase Deficiency Inhibits PARP-1 Activity, Leading to the Under Replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular pyrimidine imbalance triggers mitochondrial DNA-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
